3-cyclopropyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one
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Description
3-cyclopropyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H18F2N4O3S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.10676795 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-cyclopropyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a cyclopropyl group, an oxadiazole moiety, and a difluorinated quinazolinone core. Its molecular formula is C19H19F2N5O2S, indicating a diverse range of functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, spirocyclopropanes have been reported to demonstrate antiviral , antibacterial , and antifungal activities . The specific compound may possess similar mechanisms due to its structural analogies.
Anticancer Properties
The anticancer potential of related compounds has been extensively studied. For example, derivatives of cyclopropane have shown promising results in inhibiting cancer cell proliferation across various human tumor cell lines, including RKO and HeLa cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . In vitro studies using the MTS assay have demonstrated that certain derivatives exhibit IC50 values ranging from 49.79 µM to 113.70 µM against these cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in cancer immune evasion .
- Cell Cycle Disruption : Evidence suggests that derivatives can interfere with the normal progression of the cell cycle in cancer cells, leading to increased apoptosis rates .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects .
Table 1: Biological Activity Summary
Activity Type | Model Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | RKO | 60.70 | |
PC-3 | 49.79 | ||
HeLa | 78.72 | ||
Antiviral | HIV-1 | Not specified | |
Antibacterial | Various Bacteria | Not specified |
In Vivo Studies
In vivo studies are essential for validating the efficacy of this compound in living organisms. While specific data on this compound is limited, related compounds have shown promise in animal models for treating conditions like malaria and various cancers .
Properties
IUPAC Name |
3-cyclopropyl-2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6,7-difluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O3S/c1-2-30-14-5-3-4-12(8-14)20-26-19(31-27-20)11-32-22-25-18-10-17(24)16(23)9-15(18)21(29)28(22)13-6-7-13/h3-5,8-10,13H,2,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOJYYOVUVXSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC(=C(C=C4C(=O)N3C5CC5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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